molecular formula C17H16BrN3O2S B2509138 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207039-32-4

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2509138
CAS RN: 1207039-32-4
M. Wt: 406.3
InChI Key: GCCVVCSQPZNWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C17H16BrN3O2S and its molecular weight is 406.3. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

Derivatives of imidazol-2-yl compounds have been studied for their antiprotozoal properties. For instance, compounds synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile have shown strong DNA affinities and demonstrated in vitro effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents. These compounds also exhibited significant in vivo activity in a trypanosomal mouse model, suggesting their therapeutic potential in treating protozoal infections (Ismail et al., 2004).

Antimicrobial Agents

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with the aim to serve as antimicrobial agents. The study involved creating compounds through reactions of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide with various reagents to produce derivatives with promising antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial drugs (Darwish et al., 2014).

Molecular Packing Analysis

Studies on the molecular packing of compounds containing the bromophenyl and imidazol units have been conducted to understand their crystal structure and interactions. For example, the structure and molecular packing of a heptofuranosoimidazolidine-2-thione derivative were analyzed, providing insights into the crystal cohesion mainly due to van der Waals interactions, which might be relevant in designing compounds with desired physical properties (Estrada et al., 1987).

Synthesis of Novel Compounds

Research into synthesizing novel compounds with therapeutic potential includes the development of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety. These compounds were evaluated for their antimicrobial activities, including antituberculosis activity, demonstrating the potential for new therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).

Antiallergy Agents

Thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles have been synthesized and evaluated for their potential as antiallergy agents. Some of these compounds have shown to inhibit the release of histamine from human basophils, indicating their possible use in treating allergic reactions (Mullican et al., 1991).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-19-16(22)11-24-17-20-9-15(12-4-6-13(18)7-5-12)21(17)10-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVVCSQPZNWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.